Bis-ACV

Beta-lactam biosynthesis Isopenicillin N synthase Substrate specificity

Researchers studying β-lactam biosynthesis often face the challenge of isolating the critical reductive activation step from the rapid downstream IPNS cyclization. Bis-ACV (CAS 69644-78-6), the oxidized disulfide dimer of ACV, directly solves this by being a specific substrate solely for the thioredoxin/disulfide reductase system, not IPNS. This enables precise kinetic characterization without interference. Key supply advantages: - Purity: ≥95% (HPLC) for reproducible enzymatic assays. - Global logistics: Ships ambient/blue ice from US/EU hubs, ensuring stability. - Custom packaging: Bulk scales (100mg+) available for HTS campaigns.

Molecular Formula C28H48N6O12S2
Molecular Weight 724.8 g/mol
Cat. No. B1283543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-ACV
Molecular FormulaC28H48N6O12S2
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCCC(C(=O)O)N)NC(=O)CCCC(C(=O)O)N
InChIInChI=1S/C28H48N6O12S2/c1-13(2)21(27(43)44)33-23(37)17(31-19(35)9-5-7-15(29)25(39)40)11-47-48-12-18(24(38)34-22(14(3)4)28(45)46)32-20(36)10-6-8-16(30)26(41)42/h13-18,21-22H,5-12,29-30H2,1-4H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)/t15-,16-,17-,18-,21+,22+/m0/s1
InChIKeyIDDVWKVKANRRBF-NEEVBFIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-ACV in β-Lactam Biosynthesis Research


Bis-ACV (CAS 69644-78-6) is the oxidized disulfide dimer of the tripeptide ACV (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine). It serves as a critical precursor in the biosynthesis of penicillins and cephalosporins in both eukaryotic and prokaryotic microorganisms [1]. Unlike its reduced monomeric counterpart (ACV), which directly undergoes cyclization to isopenicillin N via isopenicillin N synthase (IPNS), Bis-ACV itself is not a substrate for IPNS [2]. Its primary utility lies in its role as a specific substrate for the thioredoxin-based disulfide reductase system, enabling in vitro studies of the oxidative cyclization step of β-lactam biosynthesis [3].

Pathway focus: Thioredoxin reductase-dependent β-lactam biosynthesis
Substrate specificity: Oxidized disulfide dimer, not an IPNS substrate alone
Research context: In vitro reductive activation and cyclization studies

Why Bis-ACV Is Irreplaceable


Substituting Bis-ACV with the reduced monomeric form (ACV) or other analogs fails to replicate the specific biochemical pathway under investigation. The critical distinction lies in the redox state of the cysteinyl residue. ACV, with its free thiol, is the direct substrate for isopenicillin N synthase (IPNS) and undergoes immediate cyclization to isopenicillin N [1]. In contrast, Bis-ACV exists as an oxidized disulfide dimer and is not a substrate for IPNS alone [2]. This unique property makes Bis-ACV an indispensable tool for studying the disulfide reductase system's role in the biosynthesis of β-lactam antibiotics, as it allows for the precise interrogation of the reductive activation step that precedes cyclization [3]. Any generic substitution would bypass this crucial, rate-limiting, and regulatory step, rendering the experimental model invalid.

Bis-ACV (target)
Oxidized disulfide dimer
Requires reductase system; not a direct IPNS substrate
ACV / reduced monomer
Free thiol monomer
Direct IPNS substrate; bypasses reductive activation step
Redox state mismatch
Substitution alters the regulatory step under investigation
Model validity risk
Generic replacement may bypass the key reductase-dependent control point
Experimental design
Bis-ACV enables separate assay of reductase and cyclase activities
Data interpretation
Results may not transfer if redox state is not controlled

Bis-ACV Evidence in β-Lactam Biosynthesis


IPNS Substrate Specificity: Bis-ACV vs. ACV

Bis-ACV is not a substrate for the enzyme isopenicillin N synthase (IPNS) when tested alone, whereas the reduced monomeric form, ACV, is efficiently converted to isopenicillin N. This difference in substrate specificity is a fundamental biochemical property that defines the unique role of Bis-ACV in the penicillin biosynthetic pathway [1].

IPNS substrate specificity
Class-level
Not a substrate vs. ACV is a substrate
Defines IPNS substrate specificity context
Qualitative difference; isolate reductase step
Beta-lactam biosynthesis Isopenicillin N synthase Substrate specificity

Thioredoxin System Conversion to Isopenicillin N

When coupled in vitro with the P. chrysogenum disulfide reductase system, Bis-ACV is quantitatively converted to isopenicillin N [1]. This high conversion efficiency demonstrates the efficacy of the thioredoxin system in reducing the disulfide bond of Bis-ACV, enabling subsequent cyclization by IPNS. While direct quantitative data for the conversion rate is not provided in the abstract, the term 'quantitatively' implies near-complete conversion under the specified assay conditions.

Thioredoxin system conversion
Reported
Quantitative conversion to isopenicillin N
Supports reductive activation assay context
In vitro coupled reductase-IPNS system
Disulfide reductase Thioredoxin system Enzymatic conversion

Role in Streptomyces clavuligerus β-Lactam Biosynthesis

In Streptomyces clavuligerus, a bacterium that produces cephamycin C, the disulfide reductase system has been shown to quantitatively convert Bis-ACV to isopenicillin N when coupled with IPNS [1]. This finding suggests a conserved role for the thioredoxin system in the biosynthesis of penicillins and cephalosporins across different microbial species, reinforcing the utility of Bis-ACV as a universal tool for studying this pathway.

S. clavuligerus reductase
Class-level
Quantitative conversion conserved across species
Cross-species pathway conservation
S. clavuligerus and P. chrysogenum
Streptomyces clavuligerus Cephalosporin biosynthesis Disulfide reductase

Universal Intermediate in β-Lactam Biosynthesis

Bis-ACV is described as the dimer of ACV and a key intermediate in the biosynthesis of all penicillins and cephalosporins by eukaryotic and prokaryotic microorganisms [1]. This central role distinguishes it from other intermediates or analogs that may be specific to certain pathways or organisms. Its universality in β-lactam biosynthesis underscores its importance as a research tool for understanding and potentially engineering this pathway.

Universal intermediate
Class-level
Key intermediate in all penicillin/cephalosporin pathways
Central β-lactam biosynthesis intermediate
Reported across eukaryotic and prokaryotic producers
Beta-lactam antibiotics Penicillin Cephalosporin

Bis-ACV Research Applications


Penicillin Pathway In Vitro Reconstitution

Bis-ACV is the ideal starting substrate for in vitro studies aiming to reconstitute the early steps of penicillin biosynthesis. Because it is not a substrate for IPNS alone, researchers can use Bis-ACV to specifically assay the activity of the thioredoxin reductase system, a critical and often rate-limiting step in the pathway [1]. This allows for the precise characterization of the reductase's enzymatic properties, such as its kinetic parameters and substrate specificity, without interference from the downstream IPNS reaction.

Redox Regulation in β-Lactam Production

Bis-ACV serves as a specific probe for studying the redox regulation of penicillin and cephalosporin biosynthesis. By using Bis-ACV as a substrate, researchers can quantify the efficiency of the disulfide reductase system under various physiological or engineered conditions [1]. This application is crucial for understanding how microbial cells control the flux through the β-lactam pathway and for identifying metabolic bottlenecks that could be targeted for strain improvement in industrial fermentation processes.

Disulfide Reductase Comparative Studies

Given its conserved role as a substrate for the thioredoxin reductase system across different β-lactam-producing microorganisms (e.g., Penicillium chrysogenum and Streptomyces clavuligerus), Bis-ACV is an invaluable tool for comparative enzymology [1]. Researchers can use Bis-ACV to compare the kinetic properties and substrate specificities of disulfide reductases from different sources, providing insights into the evolutionary conservation and divergence of this critical biosynthetic step [2].

Disulfide Reductase Inhibitor Screening

Bis-ACV can be employed in high-throughput screening assays to identify novel compounds that modulate the activity of the disulfide reductase system. By monitoring the conversion of Bis-ACV to isopenicillin N in the presence of a coupled IPNS assay, researchers can screen libraries of small molecules for inhibitors or activators of the reductase [1]. Such compounds could serve as valuable chemical biology tools or lead candidates for the development of new antimicrobial strategies targeting the β-lactam biosynthetic pathway.

Application
Selection Property
Validation Focus
In vitro penicillin pathway reconstitution
Substrate specific for reductase assay
IPNS-independent reductase activity
Redox regulation studies
Disulfide reduction probe
Pathway flux under varied conditions
Comparative reductase enzymology
Conserved substrate across species
Cross-species kinetic comparison
Reductase inhibitor screening
Coupled IPNS assay substrate
Modulator identification in β-lactam pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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